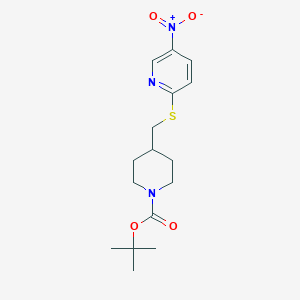
4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a nitro group, and a tert-butyl ester group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Thioether Formation: The attachment of a sulfanylmethyl group to the pyridine ring.
Piperidine Ring Formation: The construction of the piperidine ring through cyclization reactions.
Esterification: The formation of the tert-butyl ester group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, thiol reagents for thioether formation, and appropriate catalysts for cyclization and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
化学反应分析
Types of Reactions
4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The sulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce a wide range of functional groups to the molecule.
科学研究应用
4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules. The sulfanylmethyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity.
相似化合物的比较
Similar Compounds
- 1-Boc-4-(5-nitro-2-pyridyl)piperazine
- 2-Bromo-5-nitropyridine
Uniqueness
4-(5-Nitro-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the piperidine ring and the nitro group provides distinct reactivity compared to similar compounds, making it a valuable molecule for research and development.
属性
分子式 |
C16H23N3O4S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
tert-butyl 4-[(5-nitropyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O4S/c1-16(2,3)23-15(20)18-8-6-12(7-9-18)11-24-14-5-4-13(10-17-14)19(21)22/h4-5,10,12H,6-9,11H2,1-3H3 |
InChI 键 |
YWOFRSNYBWWHMG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















